molecular formula C28H21N3O4S B3681414 N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B3681414
M. Wt: 495.5 g/mol
InChI Key: WPUIGZMVDPANCJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a naphthalene moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the naphthalene moiety through a series of coupling reactions. The methoxy group can be introduced via methylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and naphthalene-containing molecules. Examples are:

Uniqueness

What sets N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide apart is its unique combination of functional groups and structural motifs. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-4-(naphthalene-1-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O4S/c1-34-24-16-19(13-14-22(24)30-27(33)25-15-18-8-3-5-12-23(18)35-25)29-28(36)31-26(32)21-11-6-9-17-7-2-4-10-20(17)21/h2-16H,1H3,(H,30,33)(H2,29,31,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUIGZMVDPANCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
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N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
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N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
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N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
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N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
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N-(2-methoxy-4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide

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